molecular formula C39H32N8O4S2 B2734470 2-[3-[[5-[[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione CAS No. 452089-31-5

2-[3-[[5-[[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione

Cat. No. B2734470
M. Wt: 740.86
InChI Key: DEEVGGZFAZWBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[[5-[[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C39H32N8O4S2 and its molecular weight is 740.86. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[[5-[[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[[5-[[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Methodologies

Research has been conducted on the development of novel methodologies for the synthesis of complex molecules, including derivatives similar to the mentioned compound. For example, studies on the organocatalytic α-sulfenylation of substituted piperazine-2,5-diones have demonstrated the use of novel sulfur transfer reagents, offering high product yields under mild conditions (Dubey et al., 2009). This indicates a broader application in synthesizing compounds with potential therapeutic properties through efficient and selective catalysis.

Chemical Characterization Techniques

The characterization of complex chemical structures is crucial for understanding their properties and potential applications. Research on the characterization of the structure of isoindole-1,3-dione derivatives using advanced NMR spectroscopy techniques has provided detailed insights into their molecular structure (Dioukhane et al., 2021). These studies are fundamental for the further development of novel compounds, ensuring accurate identification and understanding of their chemical behavior.

properties

IUPAC Name

2-[3-[[5-[[5-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32N8O4S2/c48-34-28-17-7-8-18-29(28)35(49)44(34)21-11-23-52-38-42-40-32(46(38)26-13-3-1-4-14-26)25-33-41-43-39(47(33)27-15-5-2-6-16-27)53-24-12-22-45-36(50)30-19-9-10-20-31(30)37(45)51/h1-10,13-20H,11-12,21-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEVGGZFAZWBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC=C4C3=O)CC5=NN=C(N5C6=CC=CC=C6)SCCCN7C(=O)C8=CC=CC=C8C7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32N8O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[[5-[[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione

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